molecular formula C6H8N2O2 B2618399 2-(5-methyl-1H-imidazol-1-yl)acetic acid CAS No. 933682-19-0

2-(5-methyl-1H-imidazol-1-yl)acetic acid

Cat. No.: B2618399
CAS No.: 933682-19-0
M. Wt: 140.142
InChI Key: FQLFGQKWJNALEN-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-imidazol-1-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles. One method involves the reaction of 5-methylimidazole with chloroacetic acid under basic conditions to form the desired product. The reaction conditions are mild and can include the use of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(5-methyl-1H-imidazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-imidazol-1-yl)acetic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, its structure allows it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-imidazol-1-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(5-methylimidazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-2-7-4-8(5)3-6(9)10/h2,4H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLFGQKWJNALEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933682-19-0
Record name 2-(5-methyl-1H-imidazol-1-yl)acetic acid
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